Trans-4-Butylcyclohexanecarboxylic acid is an organic compound characterized by the molecular formula . It features a cyclohexane ring substituted with a butyl group at the fourth carbon in a trans configuration. This compound is significant in organic synthesis and serves as an intermediate in various chemical reactions. Its unique structure imparts distinct physical and chemical properties, making it valuable in scientific research and industrial applications.
Trans-4-Butylcyclohexanecarboxylic acid is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It can be sourced from natural products or synthesized through various chemical methods. The compound is often utilized in organic chemistry for synthesizing more complex molecules, particularly in the fields of materials science, pharmaceuticals, and biochemistry.
Trans-4-Butylcyclohexanecarboxylic acid can be synthesized using several methods:
In industrial settings, large-scale production often employs catalytic hydrogenation processes, ensuring cost-effectiveness and high purity levels. Reaction conditions are optimized to achieve maximum yield while minimizing by-products.
Trans-4-Butylcyclohexanecarboxylic acid consists of a cyclohexane ring with a butyl group attached at carbon four. The structural formula can be represented as follows:
Trans-4-Butylcyclohexanecarboxylic acid is versatile in its chemical reactivity:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Varies based on substrate |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions preferred |
Substitution | Alkyl halides, aryl halides, bases (e.g., sodium hydroxide) | Basic medium |
The mechanism of action for trans-4-Butylcyclohexanecarboxylic acid largely depends on its reactivity profile:
Trans-4-Butylcyclohexanecarboxylic acid exhibits several notable physical and chemical properties:
These properties influence its behavior in various applications and reactions.
Trans-4-Butylcyclohexanecarboxylic acid has diverse applications across multiple fields:
trans-4-Butylcyclohexanecarboxylic acid (4-BCCA) inhibits AMPA receptors through a unique binding mechanism within the transmembrane domain (TMD). X-ray crystallography studies reveal that 4-BCCA binds at the lateral portals formed by the M1-M4 segments of GluA2 subunits, distinct from the orthosteric ligand-binding sites [2] [8]. The compound’s bicyclic structure—comprising a cyclohexane ring with a butyl substituent at the 4-position and a carboxylic acid group—enables hydrophobic interactions with residues in the TMD’s lipid-facing regions [4]. Specifically:
This TMD binding physically obstructs ion permeation, reducing channel conductance without competing with competitive antagonists like CNQX that target extracellular domains [2].
Table 1: Key Structural Interactions of 4-BCCA in AMPA Receptor TMD
Structural Element | Receptor Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Butyl group | Val563, Leu566, Ile764 | Hydrophobic van der Waals | Anchors compound in lateral portal |
Carboxylic acid | Ser759, Thr763 | Hydrogen bonding | Stabilizes binding orientation |
Cyclohexane ring | Phe560, Met816 | π-alkyl interactions | Enhances binding affinity |
trans-configuration | M4 helix residues | Steric complementarity | Optimizes pore occlusion |
The lateral portals of AMPA receptors serve as dynamic gating regions that regulate ion flux. Molecular dynamics simulations demonstrate that 4-BCCA exhibits high positional flexibility within these portals, adopting multiple transient poses rather than a single fixed conformation [2] [8]. Key dynamic behaviors include:
These dynamic interactions modulate pore architecture by stabilizing the M3 helix in a tilted orientation, which physically narrows the ion conduction pathway. Electrophysiological assays confirm this reduces single-channel conductance by 40-60% without altering voltage dependence or rectification properties [8].
4-BCCA exhibits distinct binding kinetics compared to clinical AMPA receptor antagonists:
Table 2: Comparative Binding Profiles of AMPA Receptor Inhibitors
Compound | Binding Site | IC₅₀ (μM) | Inhibition Mechanism | Selectivity Profile |
---|---|---|---|---|
4-BCCA | Transmembrane lateral portals | 38.2 ± 4.7 | Low-affinity pore occlusion | Pan-AMPA subunits |
Perampanel | Ligand-binding domain dimer interface | 0.06 ± 0.01 | Non-competitive allosteric inhibition | GluA2/GluA3 preferential |
Decanoic acid | Lipid-facing TMD regions | 210 ± 25 | Pore blockade | GluA2 subunit selective |
NBQX | Ligand-binding cleft | 0.15 ± 0.03 | Competitive antagonism | GluA1/GluA2 |
Key distinctions:
4-BCCA enables functional synergy with conventional AMPA receptor antagonists through complementary mechanisms:
Table 3: Experimental Evidence for Synergistic Effects
Study Model | Combination Treatment | Synergy Metric | Observed Effect |
---|---|---|---|
Electrophysiology (HEK293-GluA2) | 4-BCCA + perampanel | Bliss score = 15.8 | 92% inhibition vs. 55-60% (single agent) |
Rat lithium-pilocarpine SE model | 4-BCCA (200 mg/kg) + perampanel (1 mg/kg) | NSE reduction: 78% vs. 52%/42% (mono) | Complete seizure suppression in 60% animals |
Oxidative stress markers | 4-BCCA + perampanel | TAC increase: 2.1-fold vs. 1.3-1.5-fold | Reduced lipid peroxidation in hippocampus |
The molecular basis for synergy involves allosteric crosstalk where perampanel binding induces rotational shifts in the ligand-binding domain, transmitted via the LBD-TMD linkers to enhance 4-BCCA’s pore occlusion efficacy [4] [5]. This cooperative inhibition represents a promising multi-target strategy for treatment-resistant epilepsy.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2